

Ezatiostat pharmacokinetics and metabolites

TLK117

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Compound Focus: Ezatiostat

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Ezatiostat Metabolites and Mechanism of Action

Ezatiostat is a glutathione analog prodrug. Its biological activity is primarily mediated through its metabolites, with **TLK117** being the key active metabolite responsible for its pharmacological effect [1] [2].

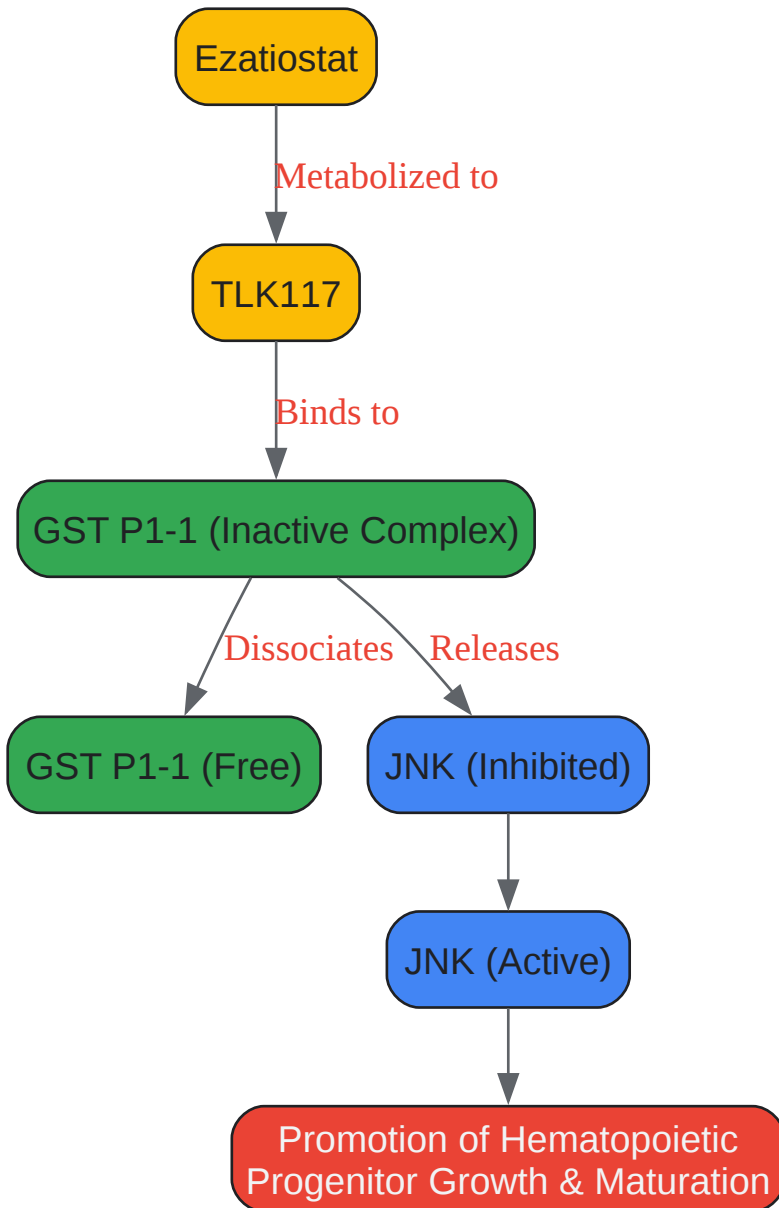
The table below summarizes the core metabolites:

Metabolite	Role & Characteristics
TLK117	Primary active metabolite; selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1) with high affinity [1] [2].
TLK235	Principal metabolite [1].
TLK236	Principal metabolite [1].

The primary mechanism of action is the **indirect activation of Jun N-terminal Kinase (JNK)** [1] [2] [3]:

- GST P1-1 binds to and inhibits JNK, a key regulator of cell proliferation, differentiation, and apoptosis [3].
- TLK117 binds to GST P1-1, causing it to dissociate from JNK [1].
- This releases JNK from inhibition, activating its signaling cascade [1] [2].

- In hematopoietic progenitor cells, this leads to the promotion of growth and maturation, which is the basis for its use in myelodysplastic syndrome (MDS) [1]. The following diagram illustrates this pathway:



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> The **ezatiostat** metabolite TLK117 binds GST P1-1, freeing JNK to promote hematopoiesis.

Pharmacokinetics and Clinical Data

Ezatiostat has been developed in both intravenous (liposomal) and oral formulations [1] [2].

- **Formulations and Dosing:** Phase 1/2 studies investigated IV liposomal **ezatiostat** (doses from 50 to 600 mg/m² on different schedules) [2] and oral tablet formulations (doses up to 6000 mg daily for 7 days in a 21-day cycle) [1].
- **Key Findings:** The concentration of the primary active metabolites increased proportionally with the **ezatiostat** dosage [2]. The oral formulation demonstrated a tolerable profile, with most adverse events being low-grade and gastrointestinal (e.g., nausea, diarrhea, vomiting) [1].

The table below summarizes hematologic improvement (HI) responses from a phase 1-2a study of IV **ezatiostat** in 54 MDS patients [2]:

Lineage / Cytopenia Type	Patients with Improvement (n/N)	Hematologic Improvement (HI) Rate
Erythroid (HI-E)	9/38	24%
Neutrophil (HI-N)	11/26	42%
Platelet (HI-Pl)	12/24	50%
Trilineage (in patients with trilineage cytopenia)	4/16	25%

Experimental Protocol Overview

Here is a summary of the methodology from a key Phase 1-2a clinical trial [2]:

- **1. Study Design:** A multicenter, open-label, multiple dose-escalation study.
- **2. Patient Population:** Adults with a histologically confirmed diagnosis of primary MDS.
- **3. Drug Administration - Phase 1:**
 - **Formulation:** **Ezatiostat** hydrochloride liposomes for injection.
 - **Dosing:** Intravenous administration over 60 minutes on Days 1-5 of a 14-day cycle.
 - **Dose Escalation:** 50, 100, 200, 400, and 600 mg/m².
- **4. Drug Administration - Phase 2a:**
 - **Dosing Schedules:** 600 mg/m² IV on either Days 1-5 or Days 1-3 of a 21-day cycle.
- **5. Endpoint Measurements:**
 - **Safety:** Adverse events graded by NCI-CTC criteria.

- **Dose-Limiting Toxicity (DLT):** Monitored in the first cycle to define the Maximum Tolerated Dose (MTD).
- **Efficacy:** Hematologic Improvement (HI) assessed using MDS International Working Group (IWG) 2000 response criteria.
- **Pharmacokinetics:** Plasma concentration of **ezatiostat** and its metabolites were analyzed.

Key Insights for Researchers

- **Differentiation from Cytotoxic Agents:** **Ezatiostat** represents a novel approach for MDS by stimulating maturation of hematopoietic precursors rather than directly killing cells [1] [2].
- **Reversal of Drug Resistance:** Preclinical data suggest **ezatiostat** may revert the multidrug resistance phenotype, supporting potential use in combination therapies [1].
- **Target Selectivity:** TLK117's binding affinity for GST P1-1 is notably high ($K_i \sim 400$ nM) and its selectivity for GSTP1-1 is at least 50-fold greater than for GSTA or GSTM families [1].

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References

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To cite this document: Smolecule. [Ezatiostat pharmacokinetics and metabolites TLK117]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548913#ezatiostat-pharmacokinetics-and-metabolites-tlk117]

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